molecular formula C10H9NO4 B14434312 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- CAS No. 77566-54-2

1,3-Benzodioxole, 5-nitro-6-(2-propenyl)-

Cat. No.: B14434312
CAS No.: 77566-54-2
M. Wt: 207.18 g/mol
InChI Key: IVZBNIYDQYPHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a nitro group and a propenyl group. It is a derivative of 1,3-benzodioxole, which is known for its bioactive properties and is found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-benzodioxole, followed by the introduction of the propenyl group through an alkylation reaction. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as reagents, while the alkylation reaction can be carried out using propenyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- often involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The propenyl group can also participate in reactions that modulate the compound’s activity. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1,3-Benzodioxole, 5-nitro-6-(2-propenyl)- can be compared with other similar compounds such as:

    Safrole: A naturally occurring benzodioxole with an allyl group instead of a propenyl group.

    Isosafrole: A stereoisomer of safrole with a different spatial arrangement of the propenyl group.

    Piperonal: A benzodioxole derivative with an aldehyde group instead of a nitro group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-6-prop-2-enyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-3-7-4-9-10(15-6-14-9)5-8(7)11(12)13/h2,4-5H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZBNIYDQYPHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425110
Record name 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77566-54-2
Record name 1,3-Benzodioxole, 5-nitro-6-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.